N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

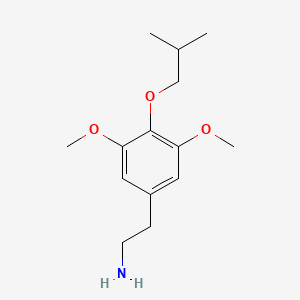

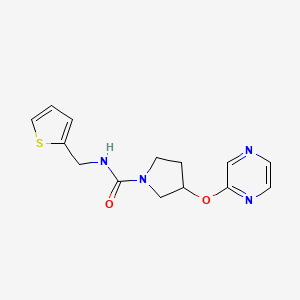

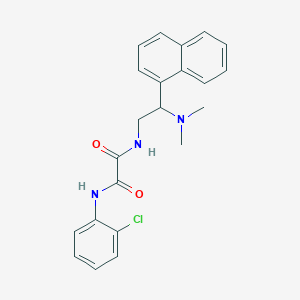

This compound is a benzamide derivative with a piperazine ring and a sulfonyl group. The presence of these functional groups suggests that it could have a variety of biological activities. Piperazine rings are often found in pharmaceuticals and have diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects . The sulfonyl group is a common feature in sulfa drugs, which are used as antibiotics .

Molecular Structure Analysis

The compound contains a benzamide moiety, a piperazine ring, and a sulfonyl group. The benzamide and sulfonyl groups are likely to contribute to the compound’s polarity, while the piperazine ring is a nonpolar cyclic structure. The presence of the fluorine atom on the benzene ring could also influence the compound’s reactivity and properties .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group in the benzamide moiety could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The piperazine ring could potentially undergo substitution reactions at the nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like the amide and sulfonyl groups would likely make it somewhat soluble in polar solvents like water. The compound’s melting and boiling points, as well as its exact solubility, would need to be determined experimentally .Applications De Recherche Scientifique

Dopamine D(4) Receptor Ligand

- Application : This compound has been used in studies as a high-affinity and selective ligand for the dopamine D(4) receptor. Its variations have been explored to understand the structure-affinity relationships and their impact on receptor binding.

- References :

- Perrone, R., Berardi, F., Colabufo, N., Leopoldo, M., & Tortorella, V. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry, 43(2), 270-277. Link

- Colabufo, N., Berardi, F., Calò, R., Leopoldo, M., Perrone, R., & Tortorella, V. (2001). Determination of dopamine D(4) receptor density in rat striatum using PB12 as a probe. European Journal of Pharmacology, 427(1), 1-5. Link

- Application : This compound has been used in studies involving the serotonergic neurotransmission system, particularly in the context of positron emission tomography (PET) imaging.

- References :

- Plenevaux, A., Lemaire, C., Aerts, J., et al. (2000). [18F]p-MPPF: A Radiolabeled Antagonist for the Study of 5-HT1A Receptors with PET. Nuclear Medicine and Biology, 27, 467-471. Link

- Application : Structural modifications of the compound have been examined to understand their affinity for dopamine D(3) receptors, contributing to the development of highly selective ligands for these receptors.

- References :

- Leopoldo, M., Berardi, F., Colabufo, N., et al. (2002). Structure-affinity relationship study on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Journal of Medicinal Chemistry, 45(26), 5727-5735. Link

Propriétés

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFN3O3S/c20-15-4-3-5-16(14-15)23-9-11-24(12-10-23)28(26,27)13-8-22-19(25)17-6-1-2-7-18(17)21/h1-7,14H,8-13H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIFIBOBGOVKJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-2-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol](/img/structure/B2712727.png)

![2,6-dimethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2712732.png)

![N-[2-(N-Ethyl-2-methylanilino)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2712748.png)